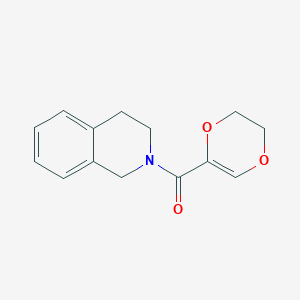![molecular formula C21H17N5O4S B7533282 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide is a complex organic compound featuring a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde and a suitable acid to form the benzodioxole ring.
Sulfanyl linkage formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the sulfanyl-oxadiazole intermediate with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: Potential pathways include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-phenylpyrazol-3-yl)acetamide: Similar structure but with different substitution on the pyrazole ring.
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-thienyl)acetamide: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
The unique combination of the benzodioxole, oxadiazole, and pyrazole rings in 2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.
This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-13-9-18(26(25-13)15-5-3-2-4-6-15)22-19(27)11-31-21-24-23-20(30-21)14-7-8-16-17(10-14)29-12-28-16/h2-10H,11-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOMZDULBDLUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)
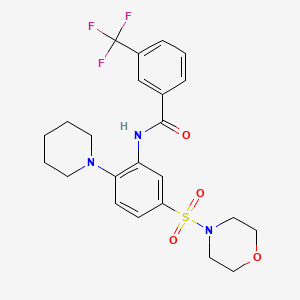
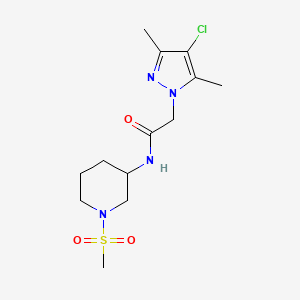
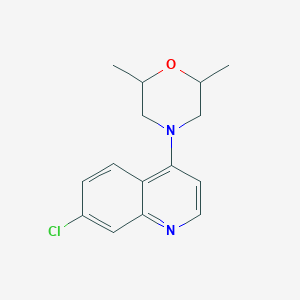
![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)
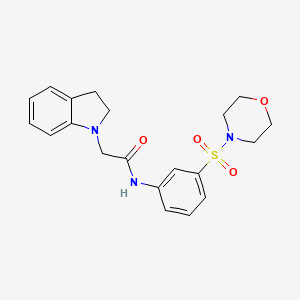
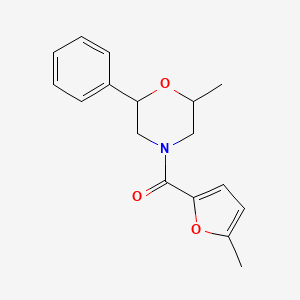
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533276.png)
![1-[2-(2-Methyl-6-phenylmorpholine-4-carbonyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7533305.png)
